Tazocilline, a combination of piperacillin and tazobactam, is an injectable antibacterial agent used primarily for treating various bacterial infections. Piperacillin is a broad-spectrum semisynthetic penicillin effective against a wide range of gram-positive and gram-negative bacteria, while tazobactam serves as a beta-lactamase inhibitor, enhancing the efficacy of piperacillin against resistant strains. This compound is particularly valuable in clinical settings due to its ability to overcome bacterial resistance mechanisms that involve the production of beta-lactamase enzymes .
Tazocilline is classified under the category of beta-lactam antibiotics. The active components, piperacillin and tazobactam, are derived from the penicillin nucleus. Piperacillin is synthesized from D(-)-α-aminobenzyl-penicillin, whereas tazobactam is chemically characterized as a penicillanic acid sulfone. The empirical formula for tazobactam is C10H11N4NaO5S, with a molecular weight of 322.3 g/mol .
The synthesis of tazobactam involves several steps that typically start from penicillanic acid derivatives. A notable method includes the formation of a benzhydryl ester followed by various chemical reactions to introduce the triazole moiety. For example, one synthesis pathway involves the hydrogenation of specific precursors in the presence of palladium charcoal as a catalyst and sodium hydrogen carbonate in an ethyl acetate-water mixture .
The general steps for synthesizing tazobactam can be summarized as follows:
Tazocilline's effectiveness stems from its ability to inhibit bacterial cell wall synthesis through piperacillin while simultaneously protecting it from hydrolysis by beta-lactamases due to the presence of tazobactam. The reaction mechanism involves the formation of an acyl-enzyme complex between tazobactam and the beta-lactamase enzyme, preventing it from breaking down the beta-lactam ring of piperacillin .
Key reactions include:
The mechanism by which tazocilline operates can be broken down into two primary actions:
This dual mechanism allows for enhanced efficacy against both susceptible and resistant bacterial strains.
Tazocilline exhibits several notable physical and chemical properties:
Relevant data include:
Tazocilline is primarily used in clinical settings for treating serious infections caused by susceptible strains of bacteria, including:
Additionally, it is employed in cases where there is resistance due to beta-lactamase production, making it an essential agent in combating multidrug-resistant bacterial infections .
Tazocilline (piperacillin/tazobactam) represents a rationally designed antibiotic combination wherein two distinct molecular entities confer complementary antibacterial activity. Piperacillin, a semisynthetic ureidopenicillin, features the fundamental β-lactam ring characteristic of penicillin derivatives but incorporates a piperazine side chain that enhances its Gram-negative penetration and antipseudomonal activity. Its molecular formula is C23H27N5O7S, with a molecular weight of 517.56 g/mol [4]. Tazobactam, classified as a penicillanic acid sulfone derivative, possesses the molecular formula C10H12N4O5S and a molecular weight of 300.29 g/mol [8]. Structurally, tazobactam retains the β-lactam core but incorporates a triazolyl moiety and sulfone group, which are critical for its irreversible binding mechanism [8].
The inhibition dynamics center on tazobactam's function as a suicide inhibitor. Upon entering the active site of β-lactamase enzymes (particularly Class A enzymes including TEM, SHV, and CTX-M variants), tazobactam's β-lactam ring undergoes initial acylation by the catalytic serine residue – mimicking piperacillin's fate. However, the adjacent sulfone group facilitates subsequent ring opening and permanent alkylation of the enzyme through formation of stable enamine intermediates [5]. This irreversible covalent modification permanently inactivates the β-lactamase, preventing hydrolysis of co-administered piperacillin. Kinetic studies demonstrate tazobactam's superior potency compared to other β-lactamase inhibitors (e.g., clavulanate, sulbactam), exhibiting 10-25 fold greater efficacy against inhibitor-resistant TEM variants (TEM-30, TEM-31) and the OHIO-1 β-lactamase [5] [8].
Table 1: Molecular Characteristics of Tazocilline Components
Component | Chemical Class | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Biochemical Target |
---|---|---|---|---|---|
Piperacillin | Ureidopenicillin | C23H27N5O7S | 517.56 | β-lactam ring, Piperazine side chain | Penicillin-Binding Proteins (PBPs: 1b, 2a, 2b, 3) |
Tazobactam | Penicillanic acid sulfone | C10H12N4O5S | 300.29 | β-lactam ring, Triazolyl group, Sulfone | Serine-β-lactamases (Class A: TEM, SHV, CTX-M; Some Class C) |
The pharmacokinetic profile of Tazocilline is defined by the distinct yet coordinated behaviors of its two components following intravenous administration. Neither piperacillin nor tazobactam exhibits significant oral bioavailability, necessitating parenteral delivery [4] [9]. After IV infusion, both components display linear pharmacokinetics and distribute widely into tissues and body fluids, including interstitial fluid, kidneys, intestinal mucosa, gallbladder, lung, and bone. Protein binding is moderate and differential: piperacillin binds human serum proteins at 16-30%, while tazobactam binding ranges from 20-23% [4] [9]. The volume of distribution (Vd) for piperacillin approximates 0.18 L/kg in adults and 0.3-0.4 L/kg in infants and children, indicating extensive extravascular distribution. Tazobactam's Vd is slightly higher at approximately 0.26-0.39 L/kg across age groups [9].
Metabolism is minimal for both agents. Piperacillin undergoes limited hepatic metabolism (<30%) to a desethyl metabolite retaining minor antibacterial activity. Tazobactam undergoes negligible metabolism, with its primary metabolite (M1) being an inactive open-ring derivative formed via non-enzymatic hydrolysis [4] [8]. The predominant elimination pathway for both compounds is renal excretion of unchanged drug via glomerular filtration and active tubular secretion. Within 24 hours, 68-80% of the piperacillin dose and approximately 80% of tazobactam are recovered unchanged in urine, achieving high urinary concentrations [4] [9]. A significant secondary route is biliary excretion, where concentrations can exceed plasma levels by several-fold, particularly for piperacillin [4] [9].
Elimination half-life (t½) exhibits developmental changes: in term neonates (postnatal day 0-7), piperacillin's t½ ranges 3.5-4 hours, decreasing to 1.5-2 hours by postnatal day 28. Infants aged 1-6 months show a t½ of approximately 47 minutes (0.78 hours), while children aged 6-12 years exhibit adult-like clearance with t½ ≈ 0.7-1.0 hours [9]. Systemic clearance (CL) correlates strongly with renal maturation: preterm neonates have significantly lower CL than term infants, while children >2 years approach adult clearance values (≈160 mL/min/1.73m²) [4] [9]. These age-dependent changes necessitate dosage adjustments in pediatric populations based on developmental pharmacology principles.
Table 2: Key Pharmacokinetic Parameters of Tazocilline Components
Parameter | Piperacillin | Tazobactam | Notes |
---|---|---|---|
Protein Binding (%) | 16-30% | 20-23% | Concentration-independent |
Volume of Distribution (L/kg) | 0.18 (Adults); 0.3-0.4 (Children) | 0.26-0.39 | Extensive tissue distribution |
Primary Elimination Route | Renal (68% unchanged) | Renal (80% unchanged) | Glomerular filtration + Tubular secretion |
Secondary Elimination Route | Biliary excretion | Biliary excretion | Piperacillin achieves high bile concentrations |
Metabolism | Hepatic (<30% to desethyl metabolite) | Negligible (M1 metabolite via hydrolysis) | Metabolites largely inactive |
Half-life (t½) | |||
• Term Neonates (Day 0-7) | 3.5-14 hr | Not well characterized | Highly variable |
• Infants (1-6 months) | ~0.78 hr | Parallels piperacillin | Age-dependent decrease |
• Children (6-12 yr) | 0.7-1.0 hr | Parallels piperacillin | Maturing renal function |
Systemic Clearance | 32-41 mL/min/1.73m² (Neonates); 124-160 mL/min/1.73m² (Older children) | Correlates with piperacillin | Renal function dependent |
The therapeutic efficacy of Tazocilline arises from a sophisticated biochemical synergy between its components, operating through sequential target engagement. Piperacillin functions as the primary bactericidal agent by binding covalently to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. Specifically, it exhibits high affinity for PBP-1b, PBP-2, and PBP-3 in Gram-negative bacteria (including Pseudomonas aeruginosa) and PBP-2a in Staphylococcus aureus [4] [6]. This binding irreversibly inhibits the transpeptidase and carboxypeptidase activities essential for peptidoglycan cross-linking during cell wall synthesis. The resulting impairment of cell wall integrity leads to osmotic instability, cell lysis, and death – particularly in rapidly dividing organisms [4].
However, β-lactamase-producing bacteria can hydrolyze piperacillin's β-lactam ring before it reaches its PBP targets, conferring resistance. Tazobactam counteracts this defense through three synergistic actions:
This synergy dramatically extends piperacillin's spectrum to include β-lactamase-producing strains of Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), Haemophilus influenzae, Bacteroides fragilis, and methicillin-susceptible Staphylococcus aureus (MSSA) [2] [6]. Critically, the combination maintains potent activity against Pseudomonas aeruginosa due to piperacillin's inherent antipseudomonal properties augmented by tazobactam's inhibition of plasmid-encoded and some chromosomal β-lactamases [2] [6]. The fixed 8:1 ratio (piperacillin:tazobactam) in clinical formulations ensures sufficient tazobactam concentrations to inhibit β-lactamases while maintaining therapeutic levels of piperacillin at infection sites [6] [8].
Biochemically, the synergy manifests as a significant reduction in the minimum inhibitory concentration (MIC) of piperacillin against β-lactamase-producing strains when combined with tazobactam. For example, an E. coli strain with an MIC of >256 µg/mL to piperacillin alone may exhibit an MIC of 8 µg/mL to the piperacillin-tazobactam combination – a 32-fold potentiation [2]. This kinetic advantage underpins the clinical utility against polymicrobial infections involving mixed aerobic/anaerobic, Gram-positive/Gram-negative flora where multiple β-lactamase types may be present simultaneously [2] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: